molecular formula C25H22N4O3 B2575798 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-31-9

7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2575798
CAS No.: 1251569-31-9
M. Wt: 426.476
InChI Key: KZINEVAZCRNDSW-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Properties

  • 7-methyl-4-oxo-1,8-naphthyridine derivatives have been explored for their antibacterial properties. For instance, Egawa et al. (1984) synthesized various naphthyridine derivatives and found some to possess strong antibacterial activities, surpassing existing antibacterial agents like enoxacin in effectiveness (Egawa et al., 1984).
  • Khalifa et al. (2016) developed chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides, which showed antimicrobial properties when tested (Khalifa et al., 2016).
  • Naphthyridine compounds have also shown promise as antitumor agents. Tsuzuki et al. (2004) found that certain 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids had potent cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004).

Electrochromic and Polymer Applications

  • Hsiao and Han (2017) developed polymers using naphthalene-cored dicarboxamides, showcasing the potential of these compounds in electrochromic applications (Hsiao & Han, 2017).

Anti-inflammatory Activity

  • Madaan et al. (2013) synthesized 1,8-naphthyridine-3-carboxamide derivatives and found them effective as anti-inflammatory agents. They also showed potential as anticancer compounds, suggesting a dual therapeutic role (Madaan et al., 2013).

Synthesis and Characterization

  • Several studies have focused on the synthesis and characterization of naphthyridine derivatives. For example, Plisson and Chenault (2001) developed methods for creating substituted pyrimido[4,5-b] naphthyridines (Plisson & Chenault, 2001).
  • Leyva-Ramos et al. (2017) employed microwave-assisted synthesis for efficient production of naphthyridine compounds, highlighting advancements in synthetic methodologies (Leyva-Ramos et al., 2017).

Properties

IUPAC Name

1-(2-anilino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-7-6-10-19(13-16)28-25(32)21-14-29(15-22(30)27-18-8-4-3-5-9-18)24-20(23(21)31)12-11-17(2)26-24/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZINEVAZCRNDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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